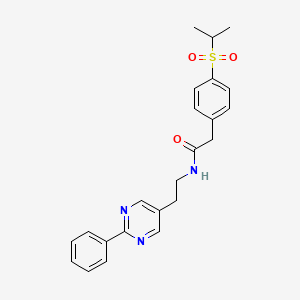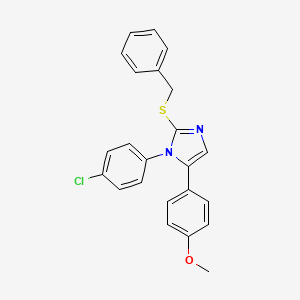
2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound notable for its intriguing chemical structure and diverse applications. This compound integrates functional groups such as benzylthio, chlorophenyl, and methoxyphenyl into a single imidazole framework, rendering it significant in various fields ranging from organic synthesis to medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Synthesis
Benzylthiol: and 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole are the primary reagents.
Step 1: : Nucleophilic substitution where benzylthiol reacts with a suitable chlorophenylimidazole precursor under basic conditions, typically using sodium or potassium carbonate as the base and a polar solvent like dimethylformamide (DMF).
Step 2: : Reflux the reaction mixture to facilitate the substitution process, often lasting several hours to ensure complete reaction.
Industrial Production Methods
Industrial-scale synthesis follows similar steps but emphasizes optimization for yield and purity. This involves:
Large-scale reactors: for maintaining consistent reaction conditions.
Automated systems: to regulate temperature and solvent addition precisely.
Purification techniques: like recrystallization or chromatography to achieve high-purity end products.
Chemical Reactions Analysis
Types of Reactions
Oxidation
This compound can undergo oxidation reactions, transforming the sulfide group into sulfoxide or sulfone derivatives using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction
The compound’s nitro or other reducible groups can be reduced using reagents like sodium borohydride or hydrogenation over palladium catalysts.
Substitution
Electrophilic aromatic substitution reactions can occur, especially at the phenyl rings, using various electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, palladium catalysts.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Bases: : Sodium carbonate, potassium carbonate.
Major Products Formed
Sulfoxides: and sulfones in oxidation reactions.
Reduced nitro derivatives: and corresponding amines in reduction reactions.
Substituted derivatives: in electrophilic aromatic substitution.
Scientific Research Applications
2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole exhibits versatility in scientific research applications:
Chemistry
Serves as a building block in the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology
Used in biochemical assays to study enzyme interactions due to its diverse functional groups.
Investigated for its potential antibacterial and antifungal properties.
Medicine
Explored as a lead compound in drug discovery, particularly in designing anti-inflammatory and anticancer agents.
Utilized in medicinal chemistry to develop analogs with enhanced therapeutic properties.
Industry
Employed in material science for creating novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is context-dependent, influenced by its application:
Enzyme Inhibition: : By interacting with enzyme active sites, the compound can modulate enzyme activity, potentially leading to therapeutic effects.
Signal Pathways: : The compound's interaction with cellular receptors and proteins influences various signal transduction pathways, contributing to its biological effects.
Comparison with Similar Compounds
2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is compared with similar imidazole derivatives, such as:
2-(benzylthio)-1-phenyl-5-(4-methoxyphenyl)-1H-imidazole: : Lacks the chlorophenyl group, resulting in different reactivity and biological activity.
2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: : Missing the methoxyphenyl group, which influences its chemical properties and application scope.
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylthio-1H-imidazole: : Variation in the thio group impacts the compound's overall chemical behavior and interaction with biological targets.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c1-27-21-13-7-18(8-14-21)22-15-25-23(28-16-17-5-3-2-4-6-17)26(22)20-11-9-19(24)10-12-20/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKFQCFHBRMHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
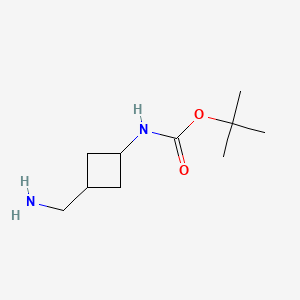
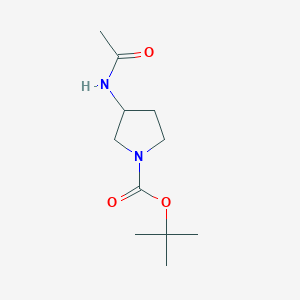
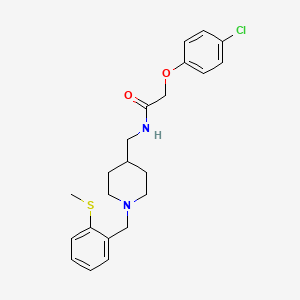

![Ethyl 4-((4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2793735.png)
![1-(3-fluorophenyl)-5-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2793736.png)
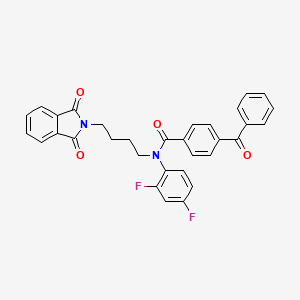
![1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2793740.png)
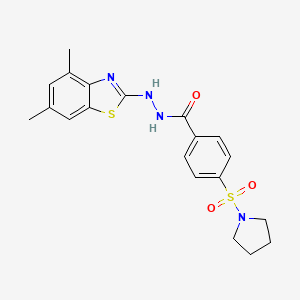
![1,7-dimethyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793746.png)
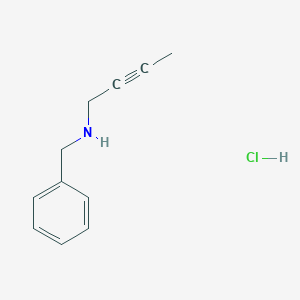
![9-Chloro-5-(3,4-difluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2793748.png)
